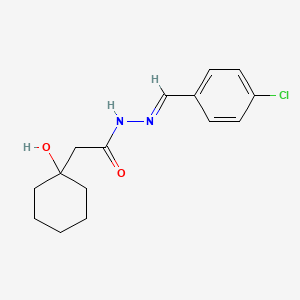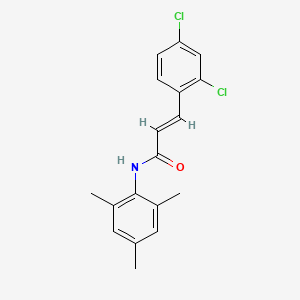
N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide and related compounds typically involves the condensation reaction of an appropriate benzaldehyde with an acylhydrazine in the presence of a catalytic or acidic medium. The process may include steps such as the formation of the hydrazone linkage (C=N-NH) through the reaction of the carbonyl group of the aldehyde and the -NH2 group of the hydrazine component.
Molecular Structure Analysis
The molecular structure of compounds like N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods provide insights into the arrangement of atoms, the geometry around the double bonds, and the presence of functional groups. The molecular structure is influenced by factors such as the steric hindrance and electronic effects of substituents, which can affect properties like molecular stability and reactivity.
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including nucleophilic addition reactions at the carbonyl group, electrophilic aromatic substitution facilitated by the chloro substituent, and intramolecular hydrogen bonding due to the hydroxyl group. These reactions can lead to the formation of cyclic structures, polymers, or other derivatives depending on the reaction conditions and the presence of other reactive groups in the molecule.
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide are determined by its molecular structure. The presence of polar functional groups like -OH and the polarizable -Cl atom can influence the compound's solubility in various solvents and its interaction with light, which is relevant for spectroscopic studies.
Chemical Properties Analysis
The chemical properties of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide, such as acidity/basicity, reactivity towards specific reagents, and stability under different conditions, are influenced by the nature and position of its functional groups. The electron-withdrawing effect of the chloro substituent and the electron-donating nature of the hydroxyl group can affect the compound's reactivity patterns.
- Synthesis, Characterization and Crystal Structures of 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide and 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide (Xin Zhou, Jing‐jun Ma, 2012).
- N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide: X-ray structure, spectroscopic characterization and DFT studies (Ersin Inkaya et al., 2012).
- Synthesis, spectroscopic characterization, crystal structure, Hirshfeld surface analysis and third-order nonlinear optical properties of 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide (H. Purandara et al., 2019).
科学的研究の応用
Anticancer Properties
N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide derivatives have been found to have significant anticancer properties. A study by Turan-Zitouni et al. (2018) synthesized novel derivatives of this compound and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). Some compounds showed high antitumor efficiency against MCF-7 and caused significant apoptosis in A549 cells at lower concentrations than cisplatin, a common chemotherapy drug (Turan-Zitouni et al., 2018).
Antimicrobial Activity
Research by Fuloria et al. (2009) focused on the synthesis of various derivatives of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide and their antimicrobial evaluation. These compounds were tested for their antibacterial and antifungal activities, suggesting potential applications in treating microbial infections (Fuloria et al., 2009).
Analgesic Properties
A study by Leite et al. (1999) investigated the analgesic profile of novel N-containing heterocycle derivatives, which included arylidene 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide. This research aimed to synthesize and evaluate new compounds for their potential analgesic properties, indicating the potential use of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide derivatives in pain management (Leite et al., 1999).
Anti-Diabetic Potential
Karrouchi et al. (2021) conducted a study on the anti-diabetic potential of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that this compound is a potent α-glucosidase inhibitor, suggesting its potential in managing diabetes (Karrouchi et al., 2021).
Corrosion Inhibition
Research by Singh et al. (2021) investigated hydroxy acetophenone derivatives, including N'-(1-(2-hydroxyphenyl)ethylidene) acetohydrazide, as corrosion inhibitors. This study found that these compounds effectively protect against corrosion in various environments, indicating potential applications in material science and engineering (Singh et al., 2021).
特性
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-6-4-12(5-7-13)11-17-18-14(19)10-15(20)8-2-1-3-9-15/h4-7,11,20H,1-3,8-10H2,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRUXHCLYHQWLZ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NN=CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CC(=O)N/N=C/C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)
![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)
![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)
![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)
![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)
![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)
![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)